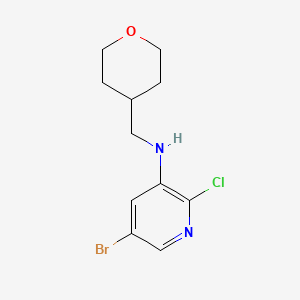
5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine is a heterocyclic compound that contains both bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and tetrahydro-2H-pyran-4-ylmethanol.
Bromination: The 2-chloropyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amine Formation: The tetrahydro-2H-pyran-4-ylmethanol is converted to the corresponding amine via reductive amination using a reducing agent such as sodium cyanoborohydride.
Coupling Reaction: The final step involves coupling the brominated pyridine with the amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
5-bromo-2-chloropyridine: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.
2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine: Lacks the bromine atom at the 5-position.
5-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine: Lacks the chlorine atom at the 2-position.
Uniqueness
The presence of both bromine and chlorine atoms, along with the tetrahydro-2H-pyran-4-ylmethyl group, makes 5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine unique. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H14BrClN2O |
|---|---|
分子量 |
305.60 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-N-(oxan-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H14BrClN2O/c12-9-5-10(11(13)15-7-9)14-6-8-1-3-16-4-2-8/h5,7-8,14H,1-4,6H2 |
InChI 键 |
LHMCUUHHBPHQJR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1CNC2=C(N=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


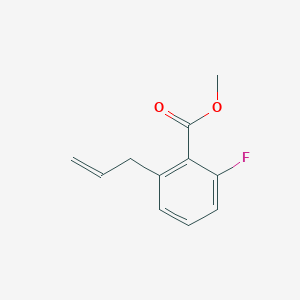
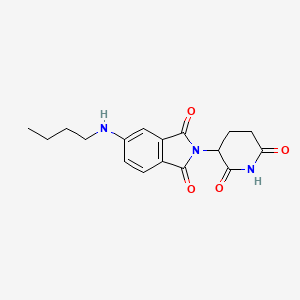


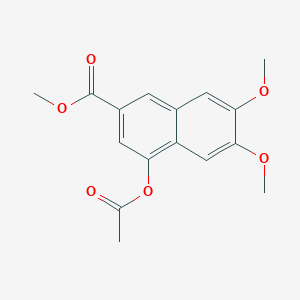
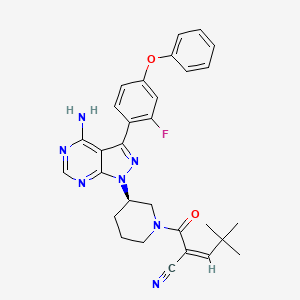
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
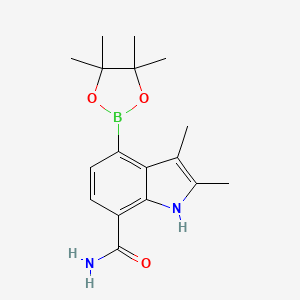
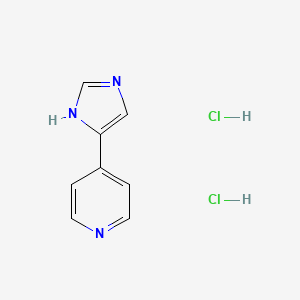
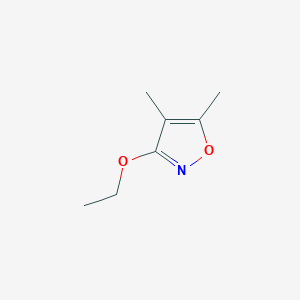
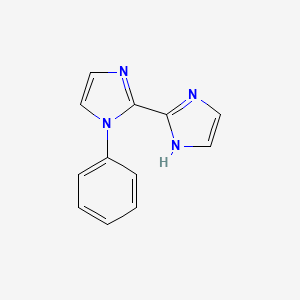

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
